

Berkeleylactone E: A Technical Guide to its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: Berkeleylactone E

Cat. No.: B10819049

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a 16-membered macrolide antibiotic that has garnered significant interest within the scientific community due to its unique structural features and promising biological activity.[1][2][3] Isolated from a co-culture of the fungi *Penicillium fuscum* and *Penicillium camembertii/clavigerum*, this natural product has demonstrated notable efficacy against a range of Gram-positive bacteria and *Candida* species.[1][4] What sets **Berkeleylactone E** and its analogues, such as Berkeleylactone A, apart from conventional macrolide antibiotics is their novel mechanism of action. Preliminary studies have revealed that, unlike erythromycin and other macrolides that inhibit protein synthesis by targeting the ribosome, the berkeleylactones appear to operate through a different, yet to be fully elucidated, pathway. This technical guide provides a comprehensive overview of the chemical formula, properties, and known biological activities of **Berkeleylactone E**, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Chemical Properties and Characterization

Berkeleylactone E is characterized by the chemical formula $C_{20}H_{32}O_7$. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C20H32O7	
Molecular Weight	384.46 g/mol	
CAS Number	122211-62-5	
Appearance	White amorphous powder	
Solubility	Soluble in methanol, ethanol, DMSO, and chloroform	
Origin	Co-culture of <i>Penicillium fuscum</i> and <i>Penicillium camembertii/clavigerum</i>	

Spectroscopic Data

The structural elucidation of **Berkeleylactone E** was accomplished using a combination of one- and two-dimensional NMR techniques, including ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The molecular formula was confirmed by HRESIMS.

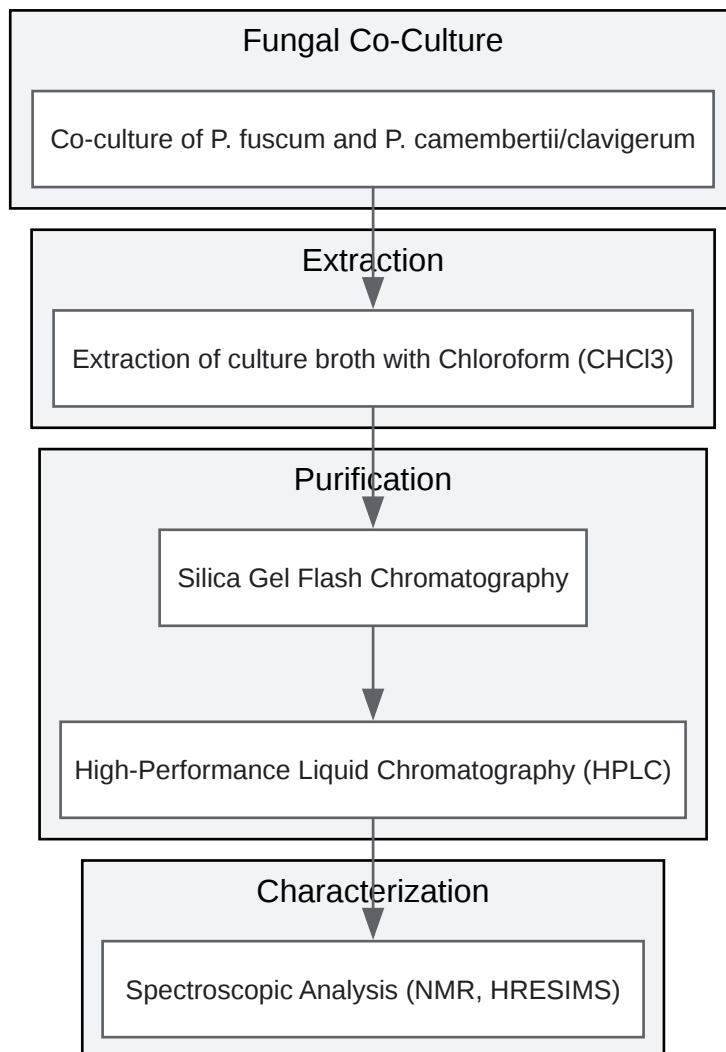
Spectroscopic Technique	Key Findings	Reference
HRESIMS	Determined the molecular formula to be C ₂₀ H ₃₂ O ₇ .	
¹ H NMR	Revealed the presence of specific proton environments characteristic of the macrolide structure.	
¹³ C NMR	Identified the carbon skeleton and functional groups.	
COSY	Established proton-proton correlations, aiding in the assignment of spin systems.	
HSQC	Correlated protons to their directly attached carbons.	
HMBC	Showed long-range proton-carbon correlations, which was crucial for connecting the different structural fragments.	

Experimental Protocols

Isolation and Purification of Berkeleylactone E

Berkeleylactone E was first isolated from a co-culture of *Penicillium fuscum* and *P. camembertii/clavigerum*. The general workflow for its isolation is as follows:

Isolation of Berkeleylactone E



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Workflow for the isolation and characterization of **Berkeleylactone E**.

Methodology:

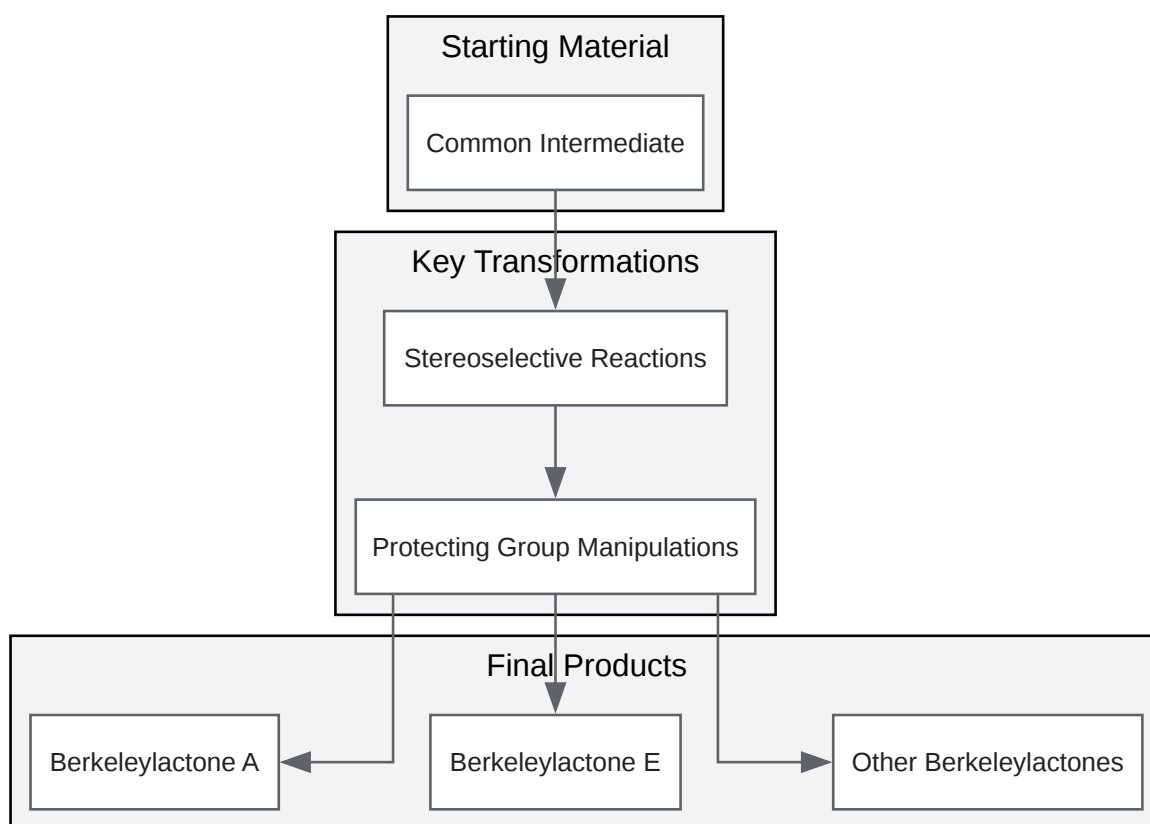
- Co-culture: *Penicillium fuscum* and *Penicillium camembertii/clavigerum* are grown together in a suitable liquid medium.
- Extraction: The culture broth is extracted with an organic solvent such as chloroform to partition the secondary metabolites.

- **Chromatography:** The crude extract is subjected to silica gel flash chromatography followed by purification using High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
- **Structure Elucidation:** The structure of the isolated **Berkeleylactone E** is determined using spectroscopic methods like NMR and HRESIMS.

Synthesis of Berkeleylactone E

The total synthesis of **Berkeleylactone E** has been achieved through a divergent strategy, starting from a common intermediate used in the synthesis of Berkeleylactone A. While a detailed step-by-step protocol for **Berkeleylactone E** is not readily available in a single source, the general approach involves the stereoselective formation of key structural motifs and subsequent macrolactonization.

Divergent Synthesis Strategy for Berkeleylactones



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A generalized divergent synthesis approach for the berkeleylactone family.

Biological Activity and Mechanism of Action

Antimicrobial Activity

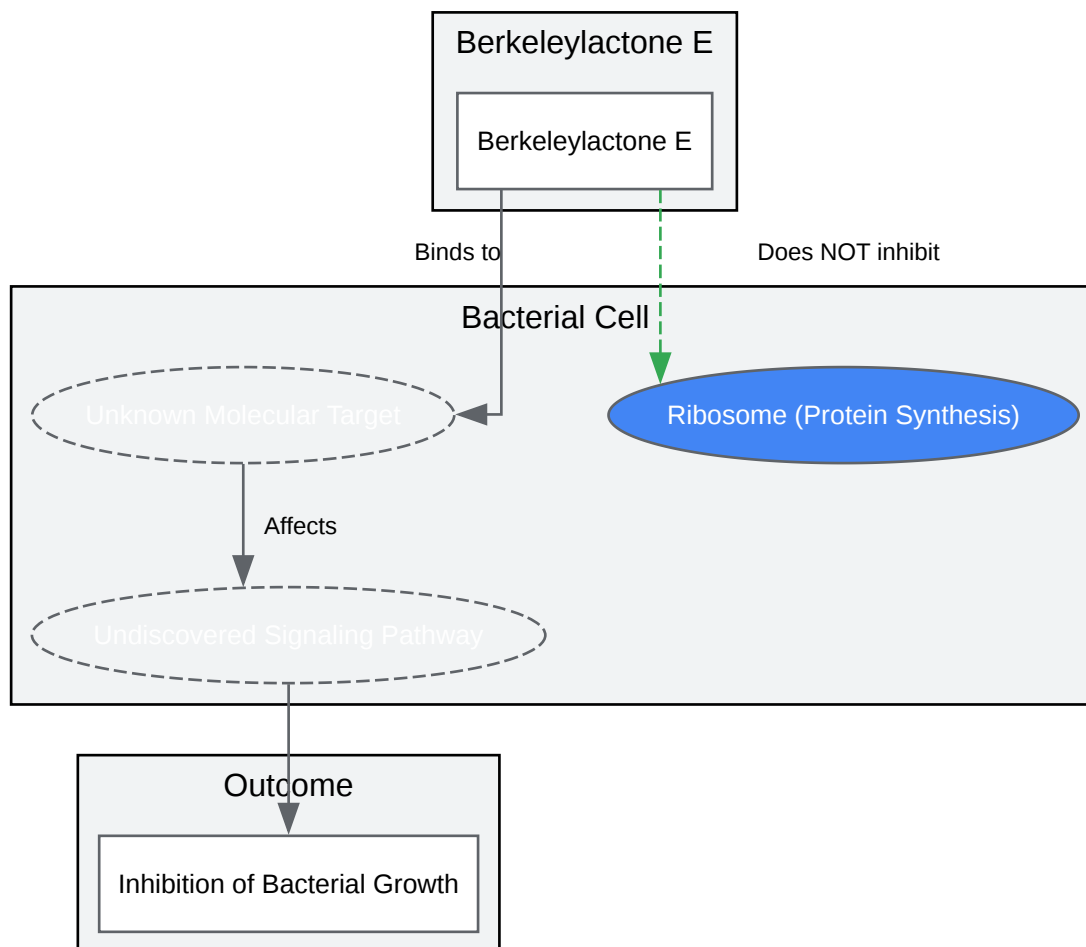
Berkeleylactone E exhibits significant activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), and pathogenic yeasts such as *Candida albicans* and *Candida glabrata*.

Organism	Activity	Reference
Gram-positive bacteria (e.g., <i>Staphylococcus aureus</i>)	Active	
<i>Candida albicans</i>	Active	
<i>Candida glabrata</i>	Active	

Mechanism of Action

The mechanism of action of the berkeleylactones is a subject of ongoing research and is believed to be novel. Unlike traditional macrolide antibiotics that target the bacterial ribosome to inhibit protein synthesis, mode-of-action studies on the closely related Berkeleylactone A have shown that it does not inhibit protein synthesis. This suggests that **Berkeleylactone E** and its analogues interact with a different molecular target, potentially offering a new avenue for combating antibiotic-resistant pathogens. The specific signaling pathway affected by **Berkeleylactone E** has not yet been identified, and its elucidation remains a key area for future investigation.

Proposed Mechanism of Action

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Hypothesized novel mechanism of action for **Berkeleylactone E**.

Conclusion and Future Directions

Berkeleylactone E represents a promising new class of macrolide antibiotics with a novel mechanism of action. Its chemical properties have been well-characterized, and its synthesis has been achieved. The most critical area for future research is the elucidation of its precise molecular target and the signaling pathway through which it exerts its antimicrobial effects. A deeper understanding of its mechanism will be invaluable for the rational design of more potent and selective analogues and for the development of new therapeutic strategies to combat the growing threat of antimicrobial resistance. The unique biological profile of **Berkeleylactone E**

underscores the importance of exploring natural products from microbial co-cultures as a source of novel drug leads.

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